(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid
Description
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, a 4,4-dimethyl substitution on the pyrrolidine ring, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₅H₁₉NO₄ (molecular weight: 277.32 g/mol), with the CAS registry number 2097073-14-6 .
Properties
IUPAC Name |
(2S)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)8-12(13(17)18)16(10-15)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAHHCZFHVXML-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174291 | |
| Record name | 1-(Phenylmethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612854-52-0 | |
| Record name | 1-(Phenylmethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612854-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Dimethyl Groups: The 4,4-dimethyl substitution is achieved through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Cbz Protection: The carbobenzyloxy group is introduced to protect the amine functionality. This is typically done using benzyl chloroformate in the presence of a base like sodium hydroxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient cyclization and alkylation, and employing automated systems for the protection and carboxylation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbobenzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a versatile building block for various reactions:
- Asymmetric Synthesis : The chiral nature of the compound allows for the creation of enantiomerically pure products.
- Protecting Group : The Cbz group can be easily removed under mild conditions, facilitating selective reactions at other functional sites .
Medicinal Chemistry
The compound plays a significant role in the development of pharmaceuticals:
- Drug Development : It is utilized in synthesizing bioactive compounds targeting neurological disorders and other medical conditions. For instance, it has been involved in synthesizing neuraminidase inhibitors relevant to influenza treatment .
- Biological Activity : Preliminary studies suggest that this compound may exhibit enzyme inhibitory properties, although specific biological effects require further investigation .
Case Study 1: Neuraminidase Inhibitors
A study investigated the efficacy of various α-amino acids, including derivatives of this compound, as inhibitors of influenza virus neuraminidase. The results indicated significant antiviral activity, with effective concentrations calculated using spectrophotometric methods .
Case Study 2: Synthesis of Bioactive Compounds
Research has demonstrated the compound's utility in synthesizing complex molecules through various reaction pathways. For example, it was used as a precursor in the Curtius rearrangement to produce potent inhibitors for human influenza virus replication .
Mechanism of Action
The mechanism of action of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it acts as a chiral auxiliary, influencing the stereochemistry of the target molecules. The carbobenzyloxy group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) (2S)-1-Boc-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid (CAS 138423-86-6)
- Structure : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
- Key Differences: Deprotection Conditions: Boc is cleaved under acidic conditions (e.g., TFA), whereas Cbz requires hydrogenolysis or catalytic hydrogenation .
- Data : Predicted collision cross-section (CCS) values for its adducts range from 153.0–162.7 Ų , as calculated for the Boc-protected analog .
(b) Ethyl 1-Boc-4,4-Dimethyl-L-prolinate (CAS 1001353-86-1)
- Structure : Features an ethyl ester at the 2-position instead of a carboxylic acid.
- Key Differences :
- Commercial Availability : Priced at $120–$296/g , reflecting demand for intermediates in chiral synthesis .
(c) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Contains a ketone at the 5-position and a methyl group at nitrogen, with a carboxylic acid at the 3-position.
- Key Differences :
Functional Group and Positional Isomers
Biological Activity
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest due to its potential biological activity, particularly in pharmacology. This article delves into its biological properties, synthetic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H19NO4
- Physical Form : Light orange oil
- Functional Groups : Pyrrolidine structure with a carboxylic acid and a benzyloxycarbonyl (Cbz) protecting group.
This structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis .
Biological Activity
Research indicates that this compound may exhibit various biological activities, although specific studies detailing its effects remain limited. Compounds with similar structures have been explored for their roles as enzyme inhibitors or modulators, suggesting that this compound may also possess such properties .
The biological activity of this compound could be attributed to its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzymatic activity or receptor binding, leading to various biological effects .
Applications in Research and Medicine
This compound has several applications in scientific research:
- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules.
- Medicinal Chemistry : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
- Biological Studies : Serves as a building block for synthesizing biologically active compounds, aiding in the study of enzyme inhibitors and receptor ligands .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Cbz-4-methyl-pyrrolidine-2-carboxylic acid | Methyl group instead of dimethyl | Potentially different steric effects |
| (S)-Proline | Natural amino acid | Biologically relevant; found in proteins |
| 4-Hydroxyproline | Hydroxyl group addition | Important in collagen stability |
The uniqueness of this compound lies in its dual functionality as both a chiral building block and a potential bioactive molecule .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound. For instance:
- Enzyme Inhibition Studies : Similar pyrrolidine derivatives have shown promise as enzyme inhibitors in various biochemical pathways. Research indicates that modifications to the pyrrolidine framework can significantly impact inhibitory potency .
- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications can enhance antibacterial efficacy .
- Therapeutic Applications : Compounds derived from this compound are being investigated for their roles in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (−20°C to 0°C) during Cbz protection minimize racemization.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful quenching to avoid impurities.
- Analytical Validation : Confirm enantiomeric purity (>98% ee) using chiral HPLC (Chiralpak IA/IB columns) and ¹H/¹³C NMR for structural verification .
Advanced Stereochemical Analysis
Q: How do the 4,4-dimethyl substituents and Cbz group influence the compound’s conformational stability in solution? A: The 4,4-dimethyl groups impose steric constraints, locking the pyrrolidine ring into a specific chair-like conformation, which enhances rigidity and reduces rotational freedom. This is critical for:
- Receptor Binding : Pre-organizes the molecule for interactions with chiral biological targets (e.g., enzymes or GPCRs) .
- Stereochemical Integrity : The Cbz group’s bulkiness further stabilizes the (S)-configuration by hindering epimerization during synthesis.
Methodological Insight : - NOESY NMR : Reveals spatial proximity between methyl protons and the Cbz aromatic ring, confirming restricted rotation .
- X-ray Crystallography : Used to resolve absolute configuration in derivatives (e.g., ethyl ester hydrochloride analogs) .
Biological Activity and Target Interactions
Q: What evidence exists for the biological activity of this compound, and how does its structure-activity relationship (SAR) compare to analogs? A: While direct biological data for this compound is limited, insights can be extrapolated from structurally related pyrrolidine derivatives:
- Enzyme Inhibition : Analogous Boc-protected 4,4-dimethyl-pyrrolidine-2-carboxylates show moderate inhibition of prolyl oligopeptidase (POP) (IC₅₀ ~15 µM), attributed to the dimethyl groups enhancing hydrophobic binding .
- Anticancer Potential : Ethyl ester derivatives (e.g., (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ ~8 µM), suggesting the free carboxylic acid may enhance solubility and target engagement .
Q. SAR Comparison :
| Compound | Modification | Activity |
|---|---|---|
| (S)-1-Cbz-4,4-dimethyl-... | Cbz protection, free -COOH | Unknown (predicted enhanced solubility vs. esters) |
| Ethyl ester hydrochloride | Ester, HCl salt | IC₅₀ = 8 µM (A549 cells) |
| Boc-protected analog | Boc group, methyl ester | POP inhibition (IC₅₀ = 15 µM) |
Contradictory Data Resolution
Q: How should researchers address discrepancies in reported synthetic yields or biological activities for similar pyrrolidine derivatives? A: Contradictions often arise from:
Protecting Group Variability : Cbz vs. Boc groups alter steric and electronic profiles, affecting reaction kinetics and biological activity.
Solvent Effects : Polar solvents (e.g., DMSO) may accelerate racemization versus non-polar alternatives (e.g., toluene) .
Assay Conditions : Varying cell lines (e.g., A549 vs. HCT116) or enzyme sources (recombinant vs. native POP) yield divergent IC₅₀ values.
Q. Resolution Strategies :
- Control Experiments : Replicate key steps (e.g., Cbz introduction) under standardized conditions.
- Meta-Analysis : Cross-reference data from patents (e.g., EP 4374877A2) and peer-reviewed studies to identify consensus trends .
Method Optimization for Scale-Up
Q: What strategies improve yield and purity during large-scale synthesis of this compound? A: Key optimizations include:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective pyrrolidine formation, reducing reliance on chiral starting materials .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer during Cbz protection, minimizing side products .
- Crystallization Screening : Identify optimal solvent pairs (e.g., ethanol/water) for polymorph control and impurity rejection .
Future Research Directions
Q: What unresolved challenges exist in applying this compound to drug discovery? A: Priority areas include:
Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to map protein targets .
Prodrug Development : Explore ester or amide prodrugs to improve bioavailability, leveraging hydrolytic stability data from ethyl ester analogs .
Toxicology Profiling : Assess off-target effects using organ-on-chip models or high-content screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
